4-Morpholin-4-ylmethyl-benzylamine dihydrochloride
Description
Properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;;/h1-4H,5-10,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRTVNLGJAEORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The primary synthetic route to 4-Morpholin-4-ylmethyl-benzylamine dihydrochloride involves the nucleophilic substitution reaction between benzylamine and morpholine. This reaction typically proceeds under controlled conditions with the use of catalysts to enhance yield and selectivity.
Step 1: Formation of 4-Morpholin-4-ylmethyl-benzylamine (free base)
Benzylamine is reacted with morpholine in the presence of a suitable catalyst or under heating to form the morpholinylmethyl-substituted benzylamine intermediate.Step 2: Salt Formation
The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl), typically in an organic solvent like dry ether or ethanol/water mixtures, to precipitate the dihydrochloride salt.
Reaction Conditions
- Temperature: Generally maintained between 50–80°C to optimize reaction kinetics without degrading sensitive groups.
- Time: Reaction times vary from 12 to 24 hours depending on scale and catalyst efficiency.
- Catalysts: Acid catalysts or Lewis acids may be employed to activate the amine or facilitate substitution.
- Solvents: Common solvents include ethanol, methanol, or acetonitrile for the reaction step; dry ether or ethanol/water mixtures for salt precipitation.
Purification
- The crude product is purified by recrystallization from ethanol/water mixtures to achieve high purity.
- Quality control includes NMR spectroscopy, HPLC, and elemental analysis to confirm structure and purity.
Industrial Production Methods
Large-Scale Synthesis
In industrial settings, the synthesis is scaled up using automated reactors with precise control over reaction parameters:
- Automated Reactors: Enable control of temperature, pressure, and mixing to optimize yield and reproducibility.
- Reaction Monitoring: In-line monitoring techniques such as TLC or LC-MS track reaction progress.
- Salt Formation: Controlled addition of HCl ensures complete conversion to dihydrochloride salt with minimal impurities.
- Quality Control: Rigorous testing including HPLC-PDA, NMR, and elemental analysis ensures batch-to-batch consistency.
Process Optimization
- Optimization focuses on maximizing yield and purity while minimizing reaction time and solvent usage.
- Salt crystallization is carefully controlled to produce a stable, non-hygroscopic solid suitable for storage and handling.
Chemical Reaction Analysis Related to Preparation
The compound’s preparation involves understanding its reactivity, especially the benzylamine moiety and morpholine ring:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Benzylamine + Morpholine, catalyst, heat | Formation of 4-Morpholin-4-ylmethyl-benzylamine (free base) |
| Salt Formation | HCl (2 equivalents), organic solvent | Precipitation of dihydrochloride salt |
| Purification | Recrystallization in ethanol/water | High purity dihydrochloride salt |
Analytical Techniques for Confirmation
To confirm the successful preparation and purity of this compound, the following methods are recommended:
| Analytical Method | Purpose | Key Features |
|---|---|---|
| NMR Spectroscopy | Structural confirmation | Proton signals for morpholine (δ ~3.5–4.0 ppm) and aromatic protons (δ ~7.2–7.5 ppm) |
| HPLC-PDA | Purity assessment | Reverse-phase C18 column; UV detection at 210–254 nm |
| Elemental Analysis | Verification of elemental composition | Cl content expected ~20–25% for dihydrochloride salt |
| Melting Point | Physical characterization | Typically in range consistent with dihydrochloride salts (note polymorphism possible) |
Summary Table of Preparation Parameters
| Parameter | Typical Conditions / Values | Notes |
|---|---|---|
| Starting Materials | Benzylamine, Morpholine | High purity reagents recommended |
| Catalyst | Acid catalyst or Lewis acid (optional) | Enhances reaction rate |
| Temperature | 50–80°C | Controlled to avoid degradation |
| Reaction Time | 12–24 hours | Monitored by TLC or LC-MS |
| Solvent for Reaction | Ethanol, Methanol, Acetonitrile | Depends on scale and catalyst |
| Salt Formation | HCl (2 eq.), dry ether or ethanol/water | Controlled addition to precipitate salt |
| Purification Method | Recrystallization | Ethanol/water solvent system |
| Yield | Typically high (exact % depends on scale) | Optimized in industrial processes |
Research Findings and Notes
- The synthesis is robust and scalable, suitable for both laboratory and industrial production.
- Reaction conditions are mild, favoring high selectivity and yield.
- The dihydrochloride salt form improves solubility and stability, facilitating handling and storage.
- Analytical methods are well-established for quality assurance, with NMR and HPLC being primary tools.
- No significant alternative synthetic routes have been reported that surpass the benzylamine-morpholine coupling in efficiency or yield.
Chemical Reactions Analysis
Types of Reactions
4-Morpholin-4-ylmethyl-benzylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The benzylamine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include substituted benzylamines, morpholine derivatives, and various amine compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Pharmaceutical Chemistry
4-Morpholin-4-ylmethyl-benzylamine dihydrochloride has been investigated for its potential as a pharmacological agent. Its ability to modulate biological activity makes it a candidate for developing new drugs targeting various diseases:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. For instance, modifications at the C-4 position have led to enhanced activity against pathogens like E. coli and Staphylococcus aureus .
- Anticancer Properties : Preliminary studies suggest that compounds derived from 4-Morpholin-4-ylmethyl-benzylamine may inhibit tumor growth. The mechanism appears to involve the modulation of enzyme activity related to cancer cell proliferation .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the creation of Mannich bases, which are important intermediates in the synthesis of pharmaceuticals:
- Mannich Reactions : Utilizing this compound in Mannich reactions allows for the synthesis of β-amino ketones that are valuable in drug development .
Biological Studies
Research has focused on the interaction of this compound with biological targets:
- Enzyme Inhibition : Studies indicate that it can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of 4-Morpholin-4-ylmethyl-benzylamine against common bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity, outperforming standard antibiotics like penicillin .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain derivatives of the compound inhibited the growth of cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-Morpholin-4-ylmethyl-benzylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The morpholine ring and benzylamine moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparative Data for 4-Morpholin-4-ylmethyl-benzylamine Dihydrochloride and Analogous Compounds
*Molecular formula for free base: C₁₃H₂₀N₂O₂; dihydrochloride adds 2HCl (72.92 g/mol).
Key Differences and Research Findings
Aromatic Modifications: Compounds such as 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride include methoxy groups, which may enhance lipophilicity compared to unsubstituted derivatives .
N-(1-Naphthyl)-ethylenediamine dihydrochloride serves as a reagent in colorimetric assays, contrasting with the research-focused role of this compound .
Physicochemical Properties :
- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than their free base counterparts due to ionic interactions .
- Stability : The presence of two HCl molecules in dihydrochlorides (vs. one in hydrochlorides) may enhance stability under acidic conditions but requires careful handling to avoid decomposition .
Biological Activity
4-Morpholin-4-ylmethyl-benzylamine dihydrochloride is a chemical compound with significant biological activity, primarily due to its unique structural features. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a morpholine ring attached to a benzylamine moiety. This structure allows for diverse interactions with biological targets, making it a valuable compound in pharmacological research.
This compound functions primarily as a ligand that interacts with various enzymes and receptors. The morpholine ring enhances its binding affinity, while the benzylamine moiety contributes to its specificity. The compound's mechanism of action often involves modulation of enzyme activity, which can lead to significant physiological effects.
Anticonvulsant Activity
Research has demonstrated that compounds similar to this compound exhibit anticonvulsant properties. For instance, derivatives have shown effectiveness in the maximal electroshock seizure (MES) test, suggesting potential applications in epilepsy treatment. The ED50 values for related compounds indicate promising anticonvulsant efficacy .
Anticancer Properties
In vitro studies have shown that this compound and its analogs possess cytotoxic effects against various cancer cell lines. Notably, compounds tested against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells displayed significant inhibitory activity with IC50 values indicating potent anticancer potential. For example, certain derivatives exhibited IC50 values of less than 10 µg/mL against these cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 6.40 |
| Compound B | A-549 | 22.09 |
| Doxorubicin | MCF-7 | 9.18 |
| Doxorubicin | A-549 | 15.06 |
This table summarizes the cytotoxic activities of various compounds compared to the standard drug doxorubicin, highlighting the efficacy of morpholine-based compounds.
Neuroprotective Effects
Research has also indicated that similar compounds can act as selective butyrylcholinesterase inhibitors, which may provide neuroprotective benefits. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the morpholine and benzylamine components can significantly affect biological activity. For instance:
- Substitutions on the Morpholine Ring : Altering substituents can enhance potency or selectivity against specific targets.
- Benzylamine Modifications : Variations in the benzyl group can lead to improved binding affinity and biological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structure of 4-Morpholin-4-ylmethyl-benzylamine dihydrochloride?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm proton and carbon environments, focusing on morpholine ring protons (δ ~3.5–4.0 ppm) and benzylamine resonances (δ ~7.2–7.5 ppm for aromatic protons). Cross-validate with DEPT-135 or HSQC for carbon assignments .
- HPLC-PDA : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity. Monitor UV absorption at 210–254 nm for amine and aromatic moieties .
- Elemental Analysis : Compare experimental C, H, N, and Cl percentages to theoretical values (e.g., Cl content ~20–25% for dihydrochloride salts) .
Q. How should researchers handle solubility challenges for this compound in aqueous buffers?
- Methodology :
- Solvent Optimization : Test solubility in DMSO (commonly used for stock solutions) followed by dilution in PBS (pH 7.4). For low solubility, consider sonication (30–60 sec) or addition of co-solvents like ethanol (<5% v/v) to avoid precipitation .
- pH Adjustment : Protonate the morpholine nitrogen (pKa ~7–8) by lowering buffer pH to 5–6 to enhance aqueous solubility .
Q. What stability considerations are critical for long-term storage?
- Methodology :
- Storage Conditions : Store at −20°C under inert gas (argon) in airtight, light-protected vials. Monitor degradation via periodic HPLC analysis (e.g., every 6 months) .
- Hygroscopicity : Due to dihydrochloride salt form, use desiccants (silica gel) in storage containers to prevent moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points (e.g., 247–251°C vs. 96–98°C for structurally similar morpholine derivatives)?
- Methodology :
- Reproducibility Testing : Perform differential scanning calorimetry (DSC) at a controlled heating rate (5°C/min) under nitrogen. Compare results with literature values, noting polymorphic forms or hydration states (e.g., hydrate vs. anhydrous salts) .
- Crystallography : Use single-crystal X-ray diffraction to confirm molecular packing and identify hydrate formation, which may lower melting points .
Q. What strategies optimize the synthesis yield of this compound?
- Methodology :
- Reaction Monitoring : Track intermediates via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) or LC-MS. Optimize reaction time and temperature for benzylamine-morpholine coupling (e.g., 60°C, 12–24 hrs) .
- Salt Formation : Precipitate the dihydrochloride salt by adding HCl (2 eq.) in dry ether. Use recrystallization (ethanol/water) to improve purity .
Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?
- Methodology :
- Analog Synthesis : Modify the benzylamine substituents (e.g., introduce electron-withdrawing groups) or morpholine ring size (e.g., piperidine analogs) to assess binding affinity changes .
- Computational Modeling : Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs) to predict binding modes and validate with SPR or ITC .
Data Contradiction and Validation
Q. How should discrepancies in biological activity data across studies be addressed?
- Methodology :
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and normalize activity to cell viability (MTT assay). Replicate experiments across ≥3 independent trials .
- Meta-Analysis : Compare IC values from peer-reviewed studies (e.g., PubChem BioAssay data) to identify outliers due to assay conditions (e.g., pH, temperature) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
